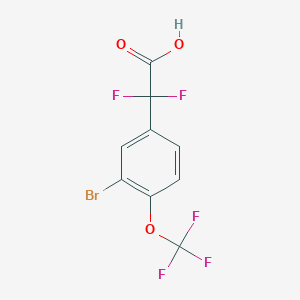

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

CAS No.: 1133116-05-8

Cat. No.: VC2547747

Molecular Formula: C9H4BrF5O3

Molecular Weight: 335.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1133116-05-8 |

|---|---|

| Molecular Formula | C9H4BrF5O3 |

| Molecular Weight | 335.02 g/mol |

| IUPAC Name | 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid |

| Standard InChI | InChI=1S/C9H4BrF5O3/c10-5-3-4(8(11,12)7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17) |

| Standard InChI Key | XMWNWBBKIPEOIQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid identified by the CAS registry number 1133116-05-8 . This compound belongs to the class of aromatic fluorocarbons, which are important building blocks for the synthesis of fluorinated physiologically active substances . The molecular formula of this compound is C9H4BrF5O3, indicating its complex halogenated structure .

Molecular Structure

The molecular structure of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid consists of several key structural features:

-

A phenyl ring core structure

-

A bromine atom at the 3-position of the phenyl ring

-

A trifluoromethoxy (OCF3) group at the 4-position of the phenyl ring

-

A difluoroacetic acid group (CF2COOH) attached to the phenyl ring

This combination of structural elements creates a highly fluorinated compound with five fluorine atoms distributed between the trifluoromethoxy group and the difluoroacetic acid moiety.

Nomenclature and Alternative Names

The compound is known by several alternative names in scientific literature and commercial catalogs:

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid |

| Alternative Name | 3-Bromo-4-(trifluoromethoxy)phenylacetic acid |

| Catalog Identifiers | ACMC-2099iy, CTK4A8238, ANW-16616, PC5754, AKOS015834659, AG-D-33069, AG-L-64686, KB-14309, A-5005, I04-1750 |

The multiple naming conventions and catalog identifiers reflect the compound's presence in various chemical databases and supplier catalogs .

Physical and Chemical Properties

The physical and chemical properties of 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid are crucial for understanding its behavior in various applications.

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 335 g/mol | |

| Molecular Formula | C9H4BrF5O3 | |

| CAS Number | 1133116-05-8 | |

| PubChem CID | 45933682 | |

| MDL Number | MFCD11855929 | |

| Storage Conditions | Room temperature or refrigerated |

The presence of multiple fluorine atoms and a bromine atom in the structure significantly influences the compound's properties, likely contributing to its stability and reactivity profile.

The high price point ($1,958.90 for 5g) suggests that this compound requires complex synthesis procedures and/or specialized starting materials, which is common for highly fluorinated organic compounds with specific structural features .

Applications and Uses

Research Applications

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid is categorized as a member of the "Protein Degrader Building Blocks" product family, indicating its potential role in the development of targeted protein degradation technologies . This emerging therapeutic approach uses small molecules to selectively eliminate disease-causing proteins by redirecting the cell's natural protein degradation machinery.

The presence of multiple fluorine atoms in the compound structure is particularly significant for medicinal chemistry applications. Fluorine substitution often enhances:

-

Metabolic stability

-

Lipophilicity

-

Binding affinity to target proteins

-

Pharmacokinetic properties

As a building block for protein degrader development, this compound may serve as a precursor or structural element in the synthesis of more complex bioactive molecules.

Synthetic Applications

As an aromatic fluorocarbon, this compound likely serves as an important fluorinated building block for the synthesis of fluorinated physiologically active substances . The combination of a bromine atom and the difluoroacetic acid moiety provides potential sites for further functionalization through various organic reactions, including:

-

Cross-coupling reactions (utilizing the bromine)

-

Esterification or amidation (utilizing the carboxylic acid)

-

Further transformations of the difluoromethyl group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume